molecular formula C16H34BrO3P B1670521 Diethyl 12-bromododecylphosphonate CAS No. 264231-28-9

Diethyl 12-bromododecylphosphonate

Cat. No. B1670521
M. Wt: 385.32 g/mol
InChI Key: LBZCVVYKOAEEAR-UHFFFAOYSA-N
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Description

Diethyl 12-bromododecylphosphonate is a compound with the chemical formula C16H34BrO3P . It contains a bromine group and a phosphonic acid ethyl ester group . The bromine group is a good leaving group and easily undergoes substitution reactions . Phosphonic acid ethyl ester is used for surface modification .


Synthesis Analysis

Diethyl 12-bromododecylphosphonate is an alkyl chain-based PROTAC linker that can be used in the synthesis of PROTACs . It is available for purchase from various chemical suppliers for research and development purposes .


Molecular Structure Analysis

The molecular structure of Diethyl 12-bromododecylphosphonate consists of a long alkyl chain with a bromine atom at one end and a phosphonate group at the other . The phosphonate group is an ester of phosphonic acid, and it is this group that gives the compound its reactivity .


Chemical Reactions Analysis

The bromine group in Diethyl 12-bromododecylphosphonate is a good leaving group, which means it can easily be replaced by another group in a chemical reaction . This property is exploited in the synthesis of PROTACs, where the bromine group is replaced by a protein-targeting group .


Physical And Chemical Properties Analysis

Diethyl 12-bromododecylphosphonate has a molecular weight of 385.32 . It is a compound of high purity, typically available at purities of 95% or higher .

Scientific Research Applications

Synthesis and Chemical Properties

Diethyl 12-bromododecylphosphonate is involved in various chemical synthesis processes. For instance, Iorga, Eymery, and Savignac (1999) described the controlled monohalogenation of phosphonates, including diethyl benzylphosphonates, to obtain a variety of monohalogenated derivatives, which indicates the potential for creating diverse compounds using similar phosphonates (Iorga, Eymery, & Savignac, 1999). Additionally, the work by Ngwe, Kinoshita, and Inomata (1994) on the regioselective preparation of diethyl 3,4-disubstituted 1,5-dihydro-5-oxo-2H-pyrrol-2-ylphosphonates showcased the versatility of phosphonates in synthesizing complex organic structures (Ngwe, Kinoshita, & Inomata, 1994).

Industrial Applications

Phosphonates, including derivatives similar to diethyl 12-bromododecylphosphonate, are used in industrial applications. Gupta et al. (2017) studied α-aminophosphonates as corrosion inhibitors for mild steel in hydrochloric acid, indicating the potential for diethyl 12-bromododecylphosphonate in similar industrial applications (Gupta et al., 2017).

Biological and Pharmaceutical Research

In the field of biological and pharmaceutical research, organophosphonates, which include compounds like diethyl 12-bromododecylphosphonate, have shown promising results. Mohammadi et al. (2019) investigated organophosphonates for their anticancer activity, particularly in the context of acute promyelocytic leukemia, suggesting potential research applications for diethyl 12-bromododecylphosphonate in oncology (Mohammadi et al., 2019).

Environmental and Agrochemical Research

In environmental and agrochemical research, phosphonate derivatives have been explored for their efficacy. Wang et al. (2019) synthesized novel α-aminophosphonate derivatives with agrochemical potential, showing that compounds like diethyl 12-bromododecylphosphonate could be valuable in developing new agrochemicals (Wang et al., 2019).

Safety And Hazards

The safety data sheet for Diethyl 12-bromododecylphosphonate advises against breathing in the dust, mist, gas, or vapors of the compound . Contact with the skin or eyes should be avoided, and protective equipment should be worn when handling the compound . In case of accidental ingestion or inhalation, medical attention should be sought immediately .

properties

IUPAC Name

1-bromo-12-diethoxyphosphoryldodecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34BrO3P/c1-3-19-21(18,20-4-2)16-14-12-10-8-6-5-7-9-11-13-15-17/h3-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBZCVVYKOAEEAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCCCCCCCCCCCBr)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34BrO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 12-bromododecylphosphonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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